(E)-2-((2-(4-methylpiperazin-1-yl)-4-oxothiazol-5(4H)-ylidene)methyl)phenyl benzenesulfonate
Description
Properties
IUPAC Name |
[2-[(E)-[2-(4-methylpiperazin-1-yl)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenyl] benzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S2/c1-23-11-13-24(14-12-23)21-22-20(25)19(29-21)15-16-7-5-6-10-18(16)28-30(26,27)17-8-3-2-4-9-17/h2-10,15H,11-14H2,1H3/b19-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEASKJVKZUJPBY-XDJHFCHBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=O)C(=CC3=CC=CC=C3OS(=O)(=O)C4=CC=CC=C4)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)C2=NC(=O)/C(=C\C3=CC=CC=C3OS(=O)(=O)C4=CC=CC=C4)/S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-2-((2-(4-methylpiperazin-1-yl)-4-oxothiazol-5(4H)-ylidene)methyl)phenyl benzenesulfonate is a compound that incorporates a thiazole ring, which is known for its diverse biological activities. This article reviews the biological activity associated with this compound, drawing on various studies and findings.
Structure and Synthesis
The compound features a thiazole moiety, which has been extensively studied for its pharmacological properties. Thiazole derivatives are recognized for their antibacterial, antifungal, antidiabetic, and anticancer activities due to their ability to interact with biological targets effectively . The synthesis of this compound typically involves the formation of the thiazole ring followed by substitution reactions that introduce the piperazine and benzenesulfonate groups.
1. Antimicrobial Activity
Thiazole derivatives have been shown to exhibit significant antimicrobial properties. In various studies, compounds similar to this compound were tested against a range of bacterial strains:
- Gram-positive bacteria : The minimum inhibitory concentration (MIC) values for related thiazole compounds ranged from 100–400 μg/mL, indicating moderate activity compared to standard antibiotics like chloramphenicol (MIC 25–50 μg/mL) .
- Antifungal activity : Some derivatives showed promising antifungal effects against Candida albicans and Aspergillus niger, with MIC values reported between 3.92–4.23 mM .
2. Anticancer Activity
The anticancer potential of thiazole derivatives has been documented in several studies. For instance:
- Compounds with similar structures demonstrated significant antiproliferative effects against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer), with IC50 values as low as 5.10 µM .
- Structure-activity relationship studies indicated that modifications to the thiazole ring could enhance cytotoxicity, suggesting that this compound may also exhibit similar properties .
3. Antioxidant Activity
Thiazole compounds have also been evaluated for their antioxidant capabilities. Studies have shown that specific substitutions on the thiazole ring can significantly increase antioxidant activity, reducing lipid peroxidation effectively . This activity is crucial in mitigating oxidative stress-related diseases.
Case Studies
Several case studies have explored the biological activities of thiazole derivatives:
- Antimicrobial Evaluation : A study tested various thiazole compounds against Staphylococcus aureus and Escherichia coli, revealing that some derivatives had MIC values comparable to standard treatments.
- Anticancer Studies : Research on compound modifications indicated that introducing electron-withdrawing groups significantly improved anticancer efficacy against multiple cell lines, highlighting the importance of molecular structure in biological activity .
Summary Table of Biological Activities
Comparison with Similar Compounds
5-(4-Ethoxyphenyl)-4-[(2E)-2-(2-methylbenzylidene)hydrazino]-4H-1,2,4-triazole-3-thiol ()
- Core : 1,2,4-triazole.
- Substituents : Ethoxyphenyl, 2-methylbenzylidene hydrazine, and thiol group.
- Hydrazine derivatives are often explored for chelation properties but may exhibit lower metabolic stability compared to sulfonate esters .
4-(2-Methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one ()
- Core : Oxazolone (1,3-oxazol-5-one).
- Substituents : Methoxybenzylidene and phenyl groups.
- Key Differences: Oxazolones are precursors for amino acids and biosensors . The methoxy group in this analogue enhances lipophilicity, whereas the target compound’s benzenesulfonate likely improves aqueous solubility. Oxazolones are noted for antitumor activity, suggesting the thiazole core in the target compound may similarly be explored for such applications .
Ethyl 2-ethoxy-5-((4-methylpiperazin-1-yl)sulfonyl)benzoate ()
- Core : Benzoate ester.
- Substituents : 4-Methylpiperazine sulfonyl and ethoxy groups.
- Key Differences : Both compounds share the 4-methylpiperazine group, but the benzoate core lacks the thiazole ring’s conjugated system, which is critical for π-π interactions in drug-receptor binding. This compound is linked to sildenafil impurities, highlighting the pharmaceutical relevance of sulfonyl-piperazine motifs .
Functional Group Analysis
- Solubility : The benzenesulfonate group in the target compound likely enhances aqueous solubility compared to the ethoxy and methoxy groups in analogues .
- Bioactivity : Thiazoles and oxazolones are associated with antitumor activity, while triazoles may focus on chelation or antimicrobial roles .
- Metabolic Stability : Sulfonate esters and piperazine groups in the target compound may confer better metabolic stability than hydrazine or ester-linked analogues .
Research Implications
- Crystallographic data for analogues (e.g., ) underscores the utility of SHELX in resolving structural details critical for activity optimization .
Q & A
Q. What synthetic strategies are recommended for optimizing the yield of (E)-2-((2-(4-methylpiperazin-1-yl)-4-oxothiazol-5(4H)-ylidene)methyl)phenyl benzenesulfonate?
Methodological Answer: The synthesis of this compound involves coupling a thiazole-4-one core with a 4-methylpiperazine moiety and a benzenesulfonate group. Key steps include:
- Condensation reactions under inert atmosphere (e.g., nitrogen) to stabilize the thiazole ring .
- Use of polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility of intermediates .
- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) to isolate the (E)-isomer selectively .
Yield optimization requires precise control of reaction time (monitored by TLC) and temperature (60–80°C).
Q. How can the structural conformation of this compound be validated experimentally?
Methodological Answer:
- Single-crystal X-ray diffraction (SC-XRD): Use SHELX programs (e.g., SHELXL) for refinement to confirm the (E)-configuration and planarity of the thiazole-4-one system .
- Spectroscopic techniques:
- ¹H/¹³C NMR: Assign peaks using 2D-COSY and HSQC to verify the methylpiperazine and benzenesulfonate substituents .
- FT-IR: Identify characteristic bands (e.g., C=O stretch at ~1680 cm⁻¹ for the oxothiazole ring) .
Advanced Research Questions
Q. What computational approaches are suitable for predicting the biological activity of this compound?
Methodological Answer:
- Molecular docking: Use AutoDock Vina or Schrödinger Suite to model interactions with targets like coagulation factors (e.g., Factor Xa), given the structural similarity to anticoagulant thiazole derivatives .
- QSAR modeling: Train models using descriptors like logP, topological polar surface area (TPSA), and H-bond acceptor/donor counts to predict bioavailability .
- MD simulations: Assess stability of the (E)-isomer in physiological conditions (e.g., explicit water models) using GROMACS .
Q. How can researchers resolve contradictions in solubility data reported for this compound?
Methodological Answer: Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) arise from:
- Protonation of the 4-methylpiperazine group (pKa ~7.5), which increases hydrophilicity at physiological pH .
- Experimental design:
Q. What strategies mitigate degradation of the oxothiazole ring during biological assays?
Methodological Answer: The 4-oxothiazole ring is prone to hydrolysis under acidic/basic conditions. Mitigation includes:
- Buffered solutions: Use phosphate buffer (pH 7.4) with 1 mM EDTA to chelate metal ions that catalyze degradation .
- Low-temperature storage: Store stock solutions at –20°C in anhydrous DMSO to prevent water-induced ring opening .
- Stability monitoring: Perform LC-MS at intervals (0, 6, 24 hrs) to track degradation products .
Critical Analysis of Evidence
- SHELX reliability: While widely used for small-molecule refinement, SHELX may require complementary software (e.g., OLEX2) for handling disordered sulfonate groups .
- Limitations in analog studies: Bioactivity data from thiazole derivatives (e.g., ) provide indirect evidence; direct assays for the target compound are needed to confirm mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
